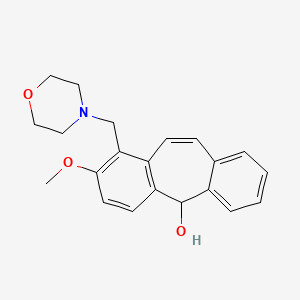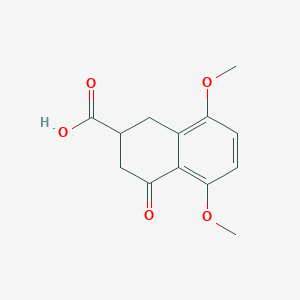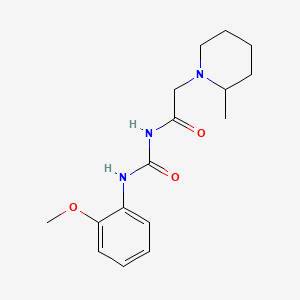
2-(2,2-Dimethylpropylidene)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropylidene)oxirane is an organic compound belonging to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a dimethylpropylidene group attached to the oxirane ring. Epoxides are widely studied due to their reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropylidene)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the synthesis of more complex epoxides like this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,2-Dimethylpropylidene)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, leading to the formation of a wide range of products.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions to produce diols or other derivatives.
Peracids: Employed in the epoxidation of alkenes to form epoxides.
Hydrogen Halides: Utilized in substitution reactions to introduce halogen atoms into the molecule.
Major Products Formed:
Diols: Formed through ring-opening reactions.
Alcohols: Produced via reduction reactions.
Halogenated Compounds: Resulting from substitution reactions with hydrogen halides.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylpropylidene)oxirane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylpropylidene)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered structure makes it highly reactive, allowing it to undergo various chemical transformations. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
2,3-Dimethyloxirane: Another epoxide with a similar structure but different substituents.
Oxetanes: Four-membered ring analogs of oxiranes, with different reactivity and applications.
Uniqueness: The presence of the dimethylpropylidene group can affect the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other epoxides .
Eigenschaften
CAS-Nummer |
51211-86-0 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropylidene)oxirane |
InChI |
InChI=1S/C7H12O/c1-7(2,3)4-6-5-8-6/h4H,5H2,1-3H3 |
InChI-Schlüssel |
JERVLMZCONVYLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



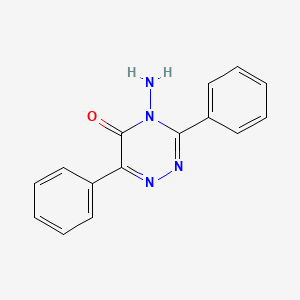
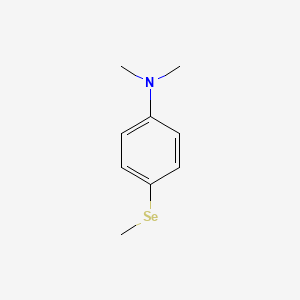
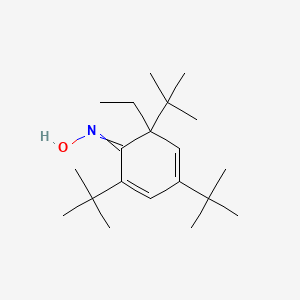

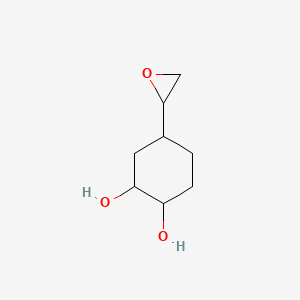
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
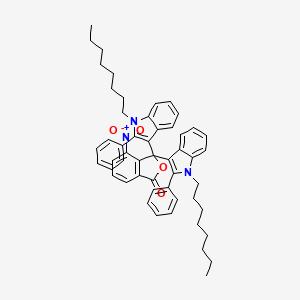
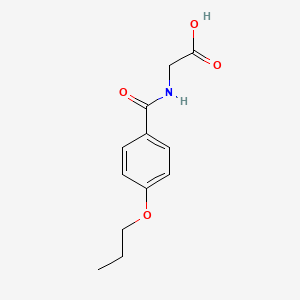
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
